1-Piperidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
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Description
1-Piperidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.4g/mol. The purity is usually 95%.
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Mechanism of Action
Biological Activity
The compound 1-Piperidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a piperidine ring linked to a triazole-benzothiazole scaffold through a sulfanyl group. This unique structure is believed to contribute to its diverse biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 64 µg/mL |
Compound C | Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the triazole and benzothiazole moieties enhance the antimicrobial efficacy of the compounds .
2. Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The compound's structural features may inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
3. Anti-inflammatory Properties
Inflammation is a critical factor in many diseases. Compounds containing benzothiazole and triazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine ring and the introduction of various substituents on the triazole and benzothiazole moieties can significantly influence biological activity. For instance:
- Substituent Variations : Electron-donating groups on the benzothiazole ring tend to enhance antimicrobial activity.
- Ring Modifications : Altering the piperidine ring can affect the compound's binding affinity to biological targets.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated a series of triazolo-benzothiazole derivatives against Staphylococcus aureus. The findings revealed that derivatives with halogen substitutions exhibited lower MIC values compared to their non-substituted counterparts, indicating enhanced potency due to electronic effects .
- Anticancer Mechanism Investigation : Another study focused on the apoptotic mechanisms induced by similar compounds in breast cancer cells. The results showed that these compounds could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death .
Properties
IUPAC Name |
1-piperidin-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-13(18-8-4-1-5-9-18)10-21-14-16-17-15-19(14)11-6-2-3-7-12(11)22-15/h2-3,6-7H,1,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFFJXMWMFWBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.